[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid
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Overview
Description
[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid: is a chemical compound with the molecular formula C7H14N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with a methyl group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid typically involves the reaction of 4-methylpiperazine with ethyl bromoacetate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The intermediate ester is then hydrolyzed to yield the final acetic acid derivative .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and intermediates. Its versatility allows for the production of a wide range of products, including polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
4-Methyl-1-piperazine acetic acid: Shares a similar piperazine structure but lacks the oxoethoxy group.
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Contains a piperazine ring but is substituted with a pyrimidinyl group instead of an acetic acid moiety.
Uniqueness: The uniqueness of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid lies in its combination of the piperazine ring with the oxoethoxy acetic acid group. This structure imparts specific reactivity and biological activity, making it distinct from other piperazine derivatives .
Properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-10-2-4-11(5-3-10)8(12)6-15-7-9(13)14/h2-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMHJYLCLDCGON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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